molecular formula C17H17N5O4S B2955908 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034531-48-9

3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2955908
CAS No.: 2034531-48-9
M. Wt: 387.41
InChI Key: GPBMTSJVZJPMNJ-UHFFFAOYSA-N
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Description

The compound “3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that likely belongs to the class of compounds known as phenylpyrazoles . It’s important to note that the exact properties and potential applications of this specific compound may not be fully explored yet.

Scientific Research Applications

Structural Features and Synthesis

The structural motif of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its diverse pharmacological properties. A straightforward synthesis method developed starting from 2-chloropyridine-3-carboxylic acid allows for the structural diversity of these compounds, leading to significant variation in their biopharmaceutical properties (Jatczak et al., 2014). This flexibility in synthesis enables the exploration of various derivatives for scientific and medical research.

Anti-cancer and Antimicrobial Activities

Pyrimidine derivatives have been shown to exhibit potent anticancer and antimicrobial activities. For instance, certain pyrimidine diones have been synthesized and tested for their antibacterial and anticancer activity, demonstrating promising results against various cell lines and indicating their potential as lead compounds for anticancer agents (Aremu et al., 2017). The structural diversity of these compounds, including variations in substitution patterns, plays a critical role in their biological activity.

Supramolecular Chemistry

The dihydropyrimidine-2,4-(1H,3H)-dione functionality serves as a suitable module for novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are characterized by extensive hydrogen-bonding intermolecular interactions, facilitating the formation of 2D and 3D networks with potential applications in material science and drug delivery systems (Fonari et al., 2004).

Properties

IUPAC Name

3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c23-16-14-4-2-8-19-15(14)20-17(24)22(16)12-5-9-21(10-6-12)27(25,26)13-3-1-7-18-11-13/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBMTSJVZJPMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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